

A Technical Guide to 2,3-Dimethoxybenzyl Alcohol for Research Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,3-Dimethoxybenzyl alcohol**

Cat. No.: **B042227**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2,3-Dimethoxybenzyl alcohol**, a versatile reagent in chemical synthesis and research. It details commercial sources, key technical data, and experimental applications to assist researchers in its effective utilization.

Introduction

2,3-Dimethoxybenzyl alcohol (CAS No. 5653-67-8) is an aromatic organic compound featuring a benzyl alcohol scaffold substituted with two methoxy groups.^[1] These methoxy groups enhance its solubility in organic solvents and influence its reactivity, making it a valuable intermediate and building block in organic synthesis.^[1] It is particularly noted for its use in proteomics research and as a scaffold for the development of novel compounds.^{[2][3]} This guide consolidates technical data from various commercial suppliers and outlines its applications in a research context.

Commercial Suppliers and Product Specifications

For research purposes, **2,3-Dimethoxybenzyl alcohol** is available from several reputable chemical suppliers. The quality and purity of the compound are critical for reliable and reproducible experimental outcomes. The following table summarizes the specifications from prominent vendors.

Supplier	Purity/Assay	CAS No.	Molecular Formula	Molecular Weight (g/mol)	Physical Form	Melting Point (°C)	Boiling Point (°C)
Sigma-Aldrich	99%	5653-67-8	(CH ₃ O) ₂ C ₆ H ₃ CH ₂ OH	168.19	Solid	48-51 (at 10 mmHg)	138-142
Santa Cruz Biotechnology	-	5653-67-8	C ₉ H ₁₂ O ₃	168.19	-	-	-
Biosynth	-	5653-67-8	C ₉ H ₁₂ O ₃	168.19	-	49	-
TCI America (via Fisher Scientific)	≥98.0%	5653-67-8	-	-	-	-	-
Conier Chem&Pharma (via Echemi)	99.00%	5653-67-8	C ₉ H ₁₂ O ₃	168.19	Off-white powder	48 (at 12 Torr)	145-150

Note: Data is compiled from publicly available information on supplier websites.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Researchers should always refer to the lot-specific Certificate of Analysis for the most accurate data.

Applications in Research

2,3-Dimethoxybenzyl alcohol serves as a versatile tool in various research domains:

- Photochemical Studies: It has been utilized to investigate the solvent isotope effect (using D₂O versus H₂O) on photomethanolysis efficiency and fluorescence intensity.[2][6][7]
- Intermediate in Synthesis: The compound is a key intermediate in the synthesis of more complex molecules and fine chemicals.[1][3] The hydroxyl group allows for further functionalization, making it a useful building block.[1]
- Drug Discovery Scaffold: It has been identified as a useful scaffold for developing new compounds and has been associated with antiviral activity against HIV-1, HIV-2, and SIVmac1.[3]
- Protecting Group Chemistry: Although less common than its 2,4- and 3,4-dimethoxy isomers, the principles of using dimethoxybenzyl groups as acid-labile protecting groups for alcohols are a cornerstone of multi-step organic synthesis.[8]

Experimental Protocols

The following are representative protocols illustrating the use of dimethoxybenzyl alcohols in common synthetic transformations.

Protocol 1: Protection of an Alcohol using a Dimethoxybenzyl Group

This protocol is adapted from methodologies for related dimethoxybenzyl alcohols and illustrates a common protection strategy.

Objective: To protect a primary or secondary alcohol (R-OH) as its 2,3-dimethoxybenzyl ether.

Materials:

- Starting Alcohol (R-OH)
- **2,3-Dimethoxybenzyl alcohol**
- Thionyl chloride (SOCl₂)
- Anhydrous Dichloromethane (DCM) or Diethyl Ether
- Anhydrous N,N-Dimethylformamide (DMF)

- Base (e.g., Sodium hydride (NaH) or Potassium tert-butoxide)
- Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Methodology:

Step A: Synthesis of 2,3-Dimethoxybenzyl Chloride

- In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve **2,3-Dimethoxybenzyl alcohol** (1.0 eq) in anhydrous DCM.
- Add a catalytic amount of anhydrous DMF (e.g., 20 μ L per 10 mmol of alcohol).
- Cool the stirring solution to 0 °C in an ice bath.
- Slowly add thionyl chloride (1.2 eq) dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction's completion by Thin-Layer Chromatography (TLC).
- Upon completion, carefully pour the mixture into a saturated NaHCO₃ solution to quench the reaction.
- Extract the aqueous layer three times with DCM.
- Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2,3-Dimethoxybenzyl chloride. This intermediate is often used immediately in the next step.

Step B: Etherification

- Dissolve the starting alcohol (R-OH) (1.0 eq) in anhydrous DMF under an inert atmosphere.
- Cool the solution to 0 °C and add sodium hydride (1.2 eq) portion-wise.

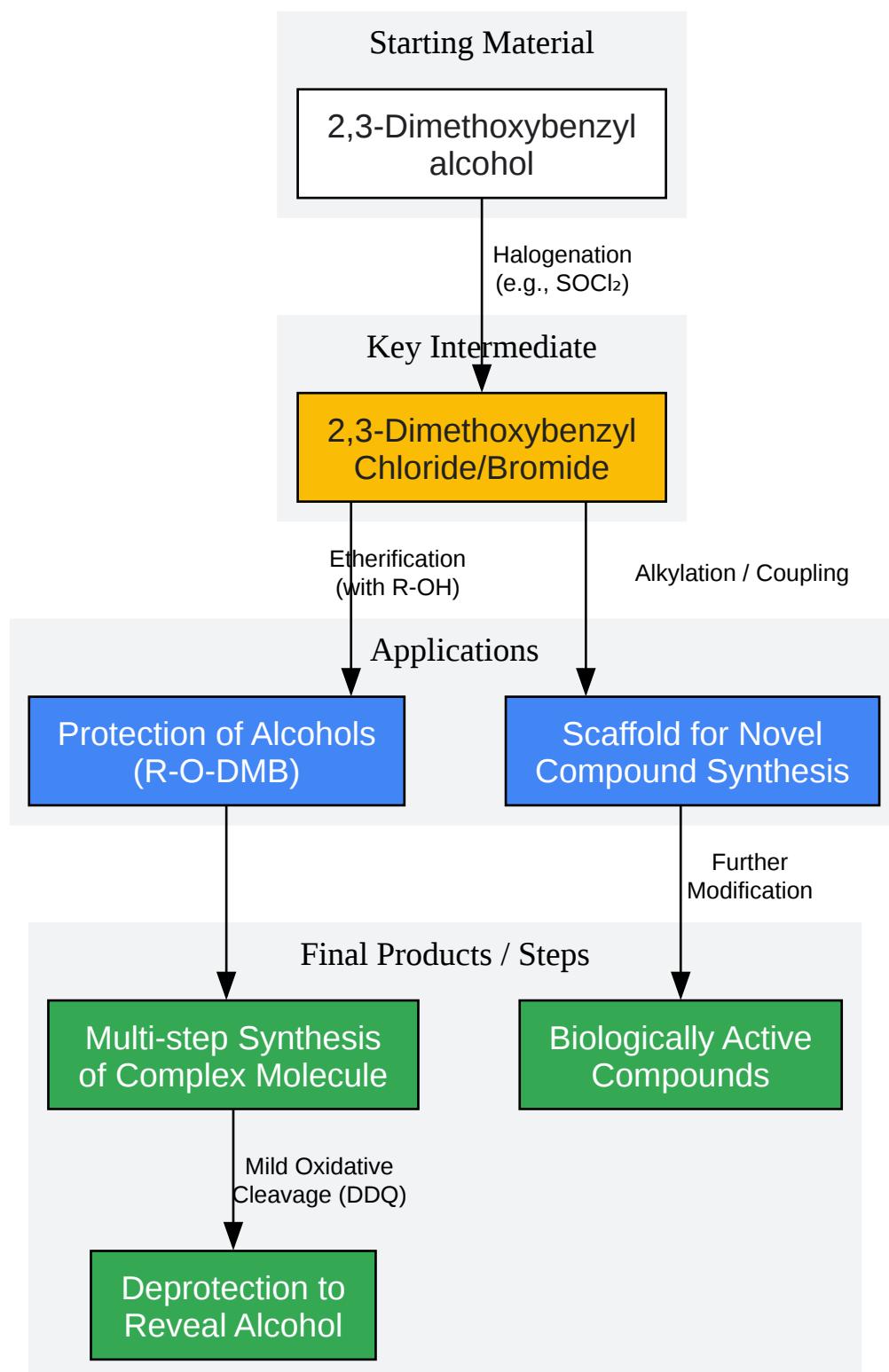
- Allow the mixture to stir at 0 °C for 30 minutes to form the alkoxide.
- Add a solution of the crude 2,3-Dimethoxybenzyl chloride (1.1 eq) in anhydrous DMF dropwise.
- Let the reaction warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting alcohol.
- Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- Extract the aqueous layer three times with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure.
- Purify the residue by flash column chromatography to afford the desired 2,3-dimethoxybenzyl protected alcohol.

Protocol 2: Oxidative Deprotection of a Dimethoxybenzyl Ether

The dimethoxybenzyl group can be cleaved under mild, neutral conditions using an oxidizing agent, which is a key advantage in the synthesis of sensitive molecules.^[8]

Objective: To deprotect the 2,3-dimethoxybenzyl ether to regenerate the free alcohol.

Materials:


- DMB-protected substrate
- 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)
- Dichloromethane (DCM)
- Water or a phosphate buffer (pH 7)
- Saturated aqueous sodium bicarbonate solution

Methodology:

- Dissolve the DMB-protected substrate (1.0 eq) in a mixture of DCM and water (e.g., an 18:1 v/v ratio).[8]
- Add DDQ (1.2 eq) to the solution at room temperature. The reaction mixture will typically turn dark.[8]
- Stir the reaction at room temperature and monitor its progress by TLC. The reaction is usually complete within 1-3 hours.[8]
- Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.
- Separate the layers and extract the aqueous phase with DCM.
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure.
- Purify the crude product via flash column chromatography to yield the deprotected alcohol.

Visualized Workflows and Relationships

Diagram 1: Synthetic Utility of **2,3-Dimethoxybenzyl Alcohol**

[Click to download full resolution via product page](#)

Caption: Synthetic pathways originating from **2,3-Dimethoxybenzyl alcohol**.

Diagram 2: Experimental Workflow for Alcohol Protection

[Click to download full resolution via product page](#)

Caption: Workflow for the protection of an alcohol using a DMB group.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 5653-67-8: 2,3-Dimethoxybenzyl alcohol | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. 2,3-Dimethoxybenzyl alcohol | 5653-67-8 | FD71165 [biosynth.com]
- 4. echemi.com [echemi.com]
- 5. 2,3-Dimethoxybenzyl Alcohol 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 6. scbt.com [scbt.com]
- 7. 2,3-Dimethoxybenzyl alcohol | 5653-67-8 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Technical Guide to 2,3-Dimethoxybenzyl Alcohol for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b042227#commercial-suppliers-of-2-3-dimethoxybenzyl-alcohol-for-research>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com